(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-2-26-19(25)13-23-16-9-8-14(21)12-17(16)28-20(23)22-18(24)10-11-27-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJLRBHHBHOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A bromobenzothiazole moiety,
- An imino linkage,
- An ethyl acetate group.
This combination suggests potential interactions with biological targets, particularly in cancer therapy.
Biological Activity Overview
Research indicates that compounds similar to (Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit various biological activities, primarily focusing on anticancer effects.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that benzothiazole derivatives, structurally related to our compound, showed significant cytotoxic effects against various cancer cell lines. For instance, one study reported a derivative inducing a G2-M phase arrest with an efficacy comparable to doxorubicin, a standard chemotherapeutic agent .
Table 1: Summary of Biological Activities
The proposed mechanisms through which (Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects include:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted benzothiazole acetates. Below is a detailed comparison with two structurally analogous compounds from the evidence:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Electron-withdrawing groups: Bromine (target and ) and fluorine () at position 6 modulate electronic properties. Bromine’s larger size may enhance steric hindrance compared to fluorine. Acyl imino groups: The 3-phenoxypropanoyl group (target) offers flexibility and aromatic interactions, whereas 2-(methylsulfonyl)benzoyl () introduces sulfonyl polarity, and quinoxaline-2-carbonyl () adds aromatic heterocyclic bulk. These differences impact binding affinity and metabolic stability.
Ester Groups: Ethyl acetate (target, ) vs. methyl acetate () alters lipophilicity.
Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving condensation of brominated precursors with ethyl bromoacetate under reflux (e.g., acetone, 8–12 h) . In contrast, and may require specialized acylating agents (e.g., 2-(methylsulfonyl)benzoyl chloride or quinoxaline-2-carbonyl chloride), reflecting the need for tailored reagents .
Stereochemical Considerations :
- The Z-configuration is conserved across all compounds, suggesting a preference for this isomer in synthetic pathways or stability under reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
